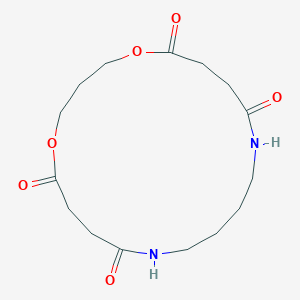
1,1-Ethanedisulfonic acid, 2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Ethanedisulfonic acid, 2-oxo- is a diprotic sulfonic acid with the chemical formula C2H6O6S2. It is known for its strong acidic properties, with pKa values of -1.46 and -2.06, making it a very strong acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Ethanedisulfonic acid, 2-oxo- can be synthesized through the reaction of ethylene with sulfur trioxide, followed by hydrolysis. The reaction conditions typically involve maintaining an inert atmosphere and room temperature .
Industrial Production Methods: Industrial production of 1,1-Ethanedisulfonic acid, 2-oxo- involves the use of ethylene and sulfur trioxide in a controlled environment to ensure the safety and efficiency of the process. The product is then purified through crystallization and filtration techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Ethanedisulfonic acid, 2-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols or other reduced forms .
Aplicaciones Científicas De Investigación
1,1-Ethanedisulfonic acid, 2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Mecanismo De Acción
The mechanism of action of 1,1-Ethanedisulfonic acid, 2-oxo- involves its strong acidic properties, which allow it to donate protons readily. This property makes it effective in catalyzing various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
- Methanedisulfonic acid
- 1,3-Propanedisulfonic acid
- Sodium 1,2-ethanedisulfonate
Comparison: 1,1-Ethanedisulfonic acid, 2-oxo- is unique due to its strong acidic properties and its ability to form stable salts with active pharmaceutical ingredients. Compared to methanedisulfonic acid and 1,3-propanedisulfonic acid, it has a higher acidity and better solubility in water. Sodium 1,2-ethanedisulfonate, on the other hand, is often used in similar applications but differs in its sodium salt form, which affects its reactivity and solubility .
Propiedades
Número CAS |
86147-56-0 |
|---|---|
Fórmula molecular |
C2H4O7S2 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
2-oxoethane-1,1-disulfonic acid |
InChI |
InChI=1S/C2H4O7S2/c3-1-2(10(4,5)6)11(7,8)9/h1-2H,(H,4,5,6)(H,7,8,9) |
Clave InChI |
UQXVHSAZGJDZRS-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C(S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)



![4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide](/img/structure/B14428100.png)
![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)

![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)


![1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14428135.png)
![N-([1,1'-Biphenyl]-2-yl)-N-methoxyacetamide](/img/structure/B14428139.png)
phosphanium chloride](/img/structure/B14428152.png)

